REACTION_CXSMILES
|
N12CCCC1=NCCC2.[CH2:10]1[CH2:15][CH:14]2[O:16][CH:13]2[CH2:12][CH2:11]1.[CH2:17]([SH:19])[CH3:18]>CO>[CH2:17]([S:19][CH:14]1[CH2:15][CH2:10][CH2:11][CH2:12][CH:13]1[OH:16])[CH3:18]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N12CCCN=C2CCC1
|
Name
|
|
Quantity
|
98.1 g
|
Type
|
reactant
|
Smiles
|
C1CCC2C(C1)O2
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight in a steam bath
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
rising from 325° K
|
Type
|
CUSTOM
|
Details
|
to 338° K
|
Type
|
DISTILLATION
|
Details
|
After adjustment to pH~8 with carbon dioxide, the methanol was distilled off
|
Name
|
|
Type
|
|
Smiles
|
C(C)SC1C(CCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |